![molecular formula C10H18N4O2 B2795872 Acetic acid;1-tert-butylpyrazole-4-carboximidamide CAS No. 2344681-39-4](/img/structure/B2795872.png)
Acetic acid;1-tert-butylpyrazole-4-carboximidamide
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Overview
Description
Acetic acid;1-tert-butylpyrazole-4-carboximidamide, also known as A-769662, is a small molecule activator of the AMP-activated protein kinase (AMPK) pathway. It has been extensively studied for its potential therapeutic applications in metabolic disorders, such as diabetes and obesity.
Mechanism of Action
Acetic acid;1-tert-butylpyrazole-4-carboximidamide activates the AMPK pathway by binding to the γ subunit of AMPK, leading to allosteric activation of the enzyme. This results in increased phosphorylation of downstream targets, such as acetyl-CoA carboxylase and HMG-CoA reductase, leading to increased fatty acid oxidation and decreased cholesterol synthesis.
Biochemical and Physiological Effects:
Acetic acid;1-tert-butylpyrazole-4-carboximidamide has been shown to have several biochemical and physiological effects, including increased glucose uptake and fatty acid oxidation, improved insulin sensitivity, and reduced adiposity. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential in metabolic disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of Acetic acid;1-tert-butylpyrazole-4-carboximidamide is its specificity for the AMPK pathway, which allows for targeted activation of this pathway in experimental settings. However, its potency and efficacy can vary depending on the cell type and experimental conditions used. Additionally, its chemical stability and solubility can be a limitation in some experiments.
Future Directions
There are several potential future directions for research on Acetic acid;1-tert-butylpyrazole-4-carboximidamide, including:
1. Further elucidation of the molecular mechanisms underlying its effects on glucose and lipid metabolism.
2. Investigation of its potential therapeutic applications in other metabolic disorders, such as non-alcoholic fatty liver disease.
3. Development of more potent and specific activators of the AMPK pathway for use in experimental and clinical settings.
4. Exploration of its potential as a tool for studying the role of the AMPK pathway in other physiological processes, such as cancer and aging.
In conclusion, Acetic acid;1-tert-butylpyrazole-4-carboximidamide is a small molecule activator of the AMPK pathway with potential therapeutic applications in metabolic disorders. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. There are several potential future directions for research on this compound, which may lead to the development of new treatments for metabolic disorders and other diseases.
Synthesis Methods
The synthesis of Acetic acid;1-tert-butylpyrazole-4-carboximidamide involves several steps, including the reaction of tert-butylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-5-chloropyridine to form an intermediate, which is further reacted with tert-butylamine to yield the final product.
Scientific Research Applications
Acetic acid;1-tert-butylpyrazole-4-carboximidamide has been extensively studied for its potential therapeutic applications in metabolic disorders, such as diabetes and obesity. It has been shown to activate the AMPK pathway, which plays a crucial role in regulating energy metabolism in the body. Activation of the AMPK pathway leads to increased glucose uptake and fatty acid oxidation, which can help improve insulin sensitivity and reduce adiposity.
properties
IUPAC Name |
acetic acid;1-tert-butylpyrazole-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.C2H4O2/c1-8(2,3)12-5-6(4-11-12)7(9)10;1-2(3)4/h4-5H,1-3H3,(H3,9,10);1H3,(H,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFEQBLOAMCKCBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)N1C=C(C=N1)C(=N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Acetic acid;1-tert-butylpyrazole-4-carboximidamide |
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